molecular formula C12H19S+ B15180671 2,4,7-Ethanylylidenecyclopenta(c)thiopyranium, octahydro-1,1-dimethyl- CAS No. 51510-22-6

2,4,7-Ethanylylidenecyclopenta(c)thiopyranium, octahydro-1,1-dimethyl-

Katalognummer: B15180671
CAS-Nummer: 51510-22-6
Molekulargewicht: 195.35 g/mol
InChI-Schlüssel: WCXKMBOBHLCCOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,7-Ethanylylidenecyclopenta©thiopyranium, octahydro-1,1-dimethyl- is a complex organic compound with a unique structure that includes a thiopyranium ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Ethanylylidenecyclopenta©thiopyranium, octahydro-1,1-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta©thiopyranium core, followed by the introduction of ethanylylidene and dimethyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,7-Ethanylylidenecyclopenta©thiopyranium, octahydro-1,1-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Wissenschaftliche Forschungsanwendungen

2,4,7-Ethanylylidenecyclopenta©thiopyranium, octahydro-1,1-dimethyl- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,4,7-Ethanylylidenecyclopenta©thiopyranium, octahydro-1,1-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4,7-Ethanylylidenecyclopenta©thiopyranium, octahydro-1,1-dimethyl-
  • Cyclopenta©thiopyranium derivatives
  • Thiopyranium compounds with different substituents

Uniqueness

2,4,7-Ethanylylidenecyclopenta©thiopyranium, octahydro-1,1-dimethyl- is unique due to its specific structural features and the presence of ethanylylidene and dimethyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

51510-22-6

Molekularformel

C12H19S+

Molekulargewicht

195.35 g/mol

IUPAC-Name

7,7-dimethyl-8-thioniatetracyclo[6.2.1.02,6.05,10]undecane

InChI

InChI=1S/C12H19S/c1-12(2)11-7-3-4-8(11)10-6-13(12)5-9(7)10/h7-11H,3-6H2,1-2H3/q+1

InChI-Schlüssel

WCXKMBOBHLCCOT-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2C3CCC2C4C3C[S+]1C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.